molecular formula C2H6OSe B1214664 Dimethyl selenoxide CAS No. 4371-90-8

Dimethyl selenoxide

Cat. No.: B1214664
CAS No.: 4371-90-8
M. Wt: 125.04 g/mol
InChI Key: OOYOEHGKYKMRJI-UHFFFAOYSA-N
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Description

Dimethyl selenoxide, with the molecular formula C₂H₆OSe, is an organoselenium compound characterized by the presence of a selenium atom bonded to two methyl groups and an oxygen atom It is a colorless solid that is soluble in organic solvents and exhibits unique chemical properties due to the presence of selenium

Scientific Research Applications

Dimethyl selenoxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.

    Biology: It serves as a model compound for studying the biological activity of selenium-containing molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its role as an antioxidant and its ability to modulate redox reactions.

    Industry: It is used in the synthesis of other organoselenium compounds and as a catalyst in certain chemical processes.

Future Directions

Research into the properties and reactivity of organoselenium compounds, including Dimethyl selenoxide, is ongoing. Recent studies have explored the reductive mechanism of this compound and the role of chalcogen on the reaction substrate . Future research directions may include further exploration of these mechanisms, as well as the potential applications of this compound in various fields such as supramolecular chemistry, molecular recognition, crystal engineering, catalysis, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl selenoxide can be synthesized through the oxidation of dimethyl selenide. One common method involves the use of hydrogen peroxide or other oxidizing agents such as sodium periodate. The reaction typically proceeds under mild conditions, often at room temperature, to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled oxidation of dimethyl selenide using environmentally friendly oxidants. The process is designed to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Dimethyl selenoxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to dimethyl selenone.

    Reduction: It can be reduced back to dimethyl selenide.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles like thiols or amines.

Major Products Formed:

    Oxidation: Dimethyl selenone.

    Reduction: Dimethyl selenide.

    Substitution: Various organoselenium compounds depending on the nucleophile used.

Mechanism of Action

Dimethyl selenoxide can be compared to other selenoxides and sulfoxides:

    Dimethyl Sulfoxide (DMSO): Both compounds are similar in structure, but this compound is more reactive due to the presence of selenium.

    Diphenyl Selenoxide: This compound is less volatile and has different solubility properties compared to this compound.

    Dibenzyl Selenoxide: It is used in similar oxidation reactions but has a bulkier structure, affecting its reactivity.

Uniqueness: this compound is unique due to its high reactivity and ability to participate in a wide range of chemical reactions. Its selenium content also imparts distinct biological activities, making it a valuable compound for research in both chemistry and biology.

Comparison with Similar Compounds

  • Dimethyl sulfoxide
  • Diphenyl selenoxide
  • Dibenzyl selenoxide
  • Bis(p-methoxyphenyl) selenoxide

Properties

IUPAC Name

methylseleninylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6OSe/c1-4(2)3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYOEHGKYKMRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195917
Record name Dimethylselenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-90-8
Record name Dimethylselenoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylselenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylselenoxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl selenoxide

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